2-Bromo-5-(2-iodophenyl)oxazole
Description
Structure and Properties 2-Bromo-5-(2-iodophenyl)oxazole (C₉H₅BrINO, MW: 338.96 g/mol) is a halogenated oxazole derivative featuring a bromine atom at position 2 of the oxazole ring and a 2-iodophenyl substituent at position 4. The compound’s structural uniqueness arises from the combination of bromine (electron-withdrawing) and iodine (bulky, polarizable) groups, which influence its electronic, steric, and physicochemical properties. These attributes make it a promising intermediate in pharmaceutical synthesis and material science .
Synthesis
The synthesis likely follows the Van Leusen oxazole method, leveraging TosMIC (p-toluenesulfonylmethyl isocyanide) and electrophilic halogenation. For example, bromination can be achieved using N-bromosuccinimide (NBS), while iodination may require directed metalation or Ullmann coupling .
Properties
Molecular Formula |
C9H5BrINO |
|---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
2-bromo-5-(2-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H |
InChI Key |
QHPQTCCDDSSOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-iodophenyl)oxazole typically involves the condensation of 2-iodophenylamine with a brominated oxazole precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Magnetic nanocatalysts have also been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-iodophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various arylated oxazole derivatives .
Scientific Research Applications
2-Bromo-5-(2-iodophenyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-iodophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of bromine and iodine substituents can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Halogen Effects: Bromine and iodine in the target compound enable diverse reactivity (e.g., Suzuki coupling at Br, nucleophilic substitution at I) compared to monohalogenated analogs .
- Heterocycle Core : Oxadiazoles (e.g., ) exhibit stronger electron-withdrawing effects than oxazoles, affecting charge distribution and intermolecular interactions .
Physicochemical Properties
- Boiling/Melting Points : Heavier halogens (e.g., iodine) increase molecular weight and intermolecular forces, leading to higher melting/boiling points compared to fluorine or methyl-substituted analogs (e.g., 2-Bromo-5-(trifluoromethyl)thiazole, predicted bp: 182.8°C vs. oxazole’s bp: 69–70°C ).
- Lipophilicity : The iodophenyl group enhances lipophilicity (logP ~3.5 predicted), improving membrane permeability but reducing aqueous solubility compared to polar substituents (e.g., oxadiazoles ).
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